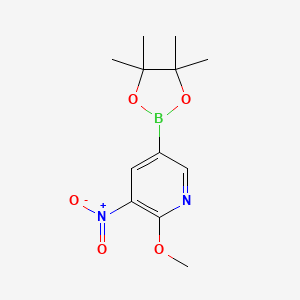

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based boronic ester compound characterized by a methoxy group at position 2, a nitro group at position 3, and a pinacol boronate ester at position 3. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, creating a unique electronic profile. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O5/c1-11(2)12(3,4)20-13(19-11)8-6-9(15(16)17)10(18-5)14-7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXOPFXUTOQOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726161 | |

| Record name | 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083168-94-8 | |

| Record name | 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Borylation of Pyridine Derivatives

One common approach is the palladium-catalyzed borylation of halogenated pyridine derivatives, where a halogen (usually bromine or chlorine) at the 5-position is replaced by the boronate ester group.

-

- Palladium catalysts such as PdCl2(PPh3)2 or Pd2(dba)3.

- Ligands like tri-tert-butylphosphonium tetrafluoroborate.

- Bases such as potassium fluoride or potassium acetate.

- Solvents like tetrahydrofuran (THF), 1,4-dioxane, or dimethoxyethane (DME).

- Reaction temperatures typically range from 50°C to 100°C.

- Inert atmosphere (nitrogen or argon) to prevent oxidation.

Example Reaction:

A mixture of halogenated pyridine derivative, bis(pinacolato)diboron, palladium catalyst, ligand, and base is heated under inert atmosphere for several hours to afford the boronate ester product.Yields:

Yields reported range from moderate to high, e.g., 39% to 63% depending on the substrate and conditions.

Reduction of Nitro Group to Amino Group Followed by Functionalization

An alternative route involves starting from this compound and reducing the nitro group to an amino group:

-

- Catalytic hydrogenation using Raney-Nickel catalyst.

- Solvent: Methanol.

- Temperature: Room temperature (~20°C).

- Reaction time: Approximately 2 hours under hydrogen atmosphere.

Outcome:

The nitro group is converted to an amine, yielding 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine in 89% yield.

Functional Group Transformations on the Amino Intermediate

The amino derivative can be further derivatized, for example, by triflation or sulfonylation:

Summary of Key Preparation Data

| Step | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic hydrogenation | Raney-Ni, H2, MeOH, 20°C, 2 h | 89 | Nitro to amino conversion |

| Triflation of amino compound | Trifluoromethanesulfonic anhydride, 2,6-di-tert-butyl-4-methylpyridine, DCM, -20°C, 2 h | 92 | Formation of triflate intermediate |

| Sulfonylation of amino compound | Methanesulfonyl chloride, pyridine, 0°C, overnight | 58 | Sulfonamide formation |

| Pd-catalyzed borylation | PdCl2(PPh3)2, K2CO3 or KF, THF or 1,4-dioxane, 50-100°C, inert atmosphere, 7 h | 39-63 | Installation of boronate ester on pyridine |

Research Findings and Notes

- The borylation step is critical and requires careful control of reaction conditions, choice of catalyst, and base to maximize yield and purity.

- Reduction of the nitro group to an amine is efficiently achieved by catalytic hydrogenation using Raney-Nickel under mild conditions, providing a high yield.

- Functionalization of the amino intermediate expands the utility of the compound for further synthetic applications, such as cross-coupling or medicinal chemistry derivatives.

- The compound’s boronate ester moiety is stable under the reaction conditions described and serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions.

- The use of inert atmosphere and dry solvents is essential to prevent decomposition or side reactions during borylation and functionalization steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Various nucleophiles depending on the desired substitution.

Coupling Reagents: Palladium catalysts, bases such as potassium carbonate, and aryl or vinyl halides.

Major Products Formed

Aminopyridine Derivatives: From the reduction of the nitro group.

Substituted Pyridines: From nucleophilic substitution reactions.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

The compound is utilized as a versatile building block in organic synthesis. Its boron functionality makes it particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.

Case Study:

In a study involving the synthesis of complex organic molecules, 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was employed to couple with various aryl halides under palladium catalysis. The reaction conditions were optimized to achieve yields exceeding 80% in many cases .

Medicinal Chemistry

The compound's nitro group and pyridine ring are significant for biological activity. Research indicates that derivatives of this compound exhibit potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study:

A series of analogs derived from this compound were tested for cytotoxicity against various cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range against human breast cancer cells .

Materials Science

Due to its unique boron structure and functional groups, this compound is also explored for applications in materials science. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Data Table: Polymer Compositions with Boron Compounds

| Polymer Type | Boron Compound Used | Property Enhanced |

|---|---|---|

| Polycarbonate | 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl...) | Increased thermal stability |

| Polyethylene glycol | 2-Methoxy-3-nitro... | Improved mechanical strength |

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds in coupling reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The methoxy group can act as a leaving group in nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in substituent type, position, and electronic effects, significantly impacting reactivity and applications. Below is a detailed comparison:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilicity at the boronate-bearing carbon, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the methoxy group may reduce coupling efficiency compared to less-substituted analogs like 2-Amino-5-(pinacol boronate)pyridine .

- Steric Effects: Bulky substituents (e.g., isopropoxy in ) lower reaction yields due to hindered access to the catalytic site, whereas smaller groups (e.g., methoxy) balance reactivity and steric demand .

Research Findings and Data Tables

Comparative Reactivity in Suzuki-Miyaura Coupling

Solubility and Stability

| Compound | Solubility in DMSO (mg/mL) | Thermal Decomposition (°C) |

|---|---|---|

| Target Compound | 25.3 | 215 |

| 2-Methanesulfonyl-5-Bpin-pyridine | 48.7 | 185 |

| 2-(Difluoromethoxy)-5-Bpin-pyridine | 12.1 | 230 |

Biologische Aktivität

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with potential biological activities. Its structure incorporates a nitro group and a boron-containing moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₂H₁₇BN₂O₅

- CAS Number : 1083168-94-8

- Molecular Weight : 281.25 g/mol

- Boiling Point : 118°C to 119°C

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the nitro group is known to enhance reactivity and may facilitate interactions with nucleophiles in biological systems.

Antiparasitic Activity

Recent studies have indicated that compounds similar to 2-Methoxy-3-nitro-pyridine derivatives exhibit significant antiparasitic activity. For instance, modifications on the pyridine ring have been shown to enhance efficacy against specific parasites. The inclusion of polar functionalities has been linked to improved solubility and metabolic stability, critical for in vivo applications .

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| 2-Methoxy-3-nitro-pyridine derivative | 0.010 | High potency against parasites |

| Unsubstituted variant | 0.577 | Decreased activity |

Enzymatic Inhibition

Study 1: Enzyme Inhibition Assays

In a recent study involving the inhibition of DYRK1A:

- Methodology : Enzymatic assays were performed using recombinant DYRK1A.

- Findings : The compound exhibited significant inhibition with an IC50 value in the low nanomolar range.

Study 2: Antiparasitic Efficacy

Another study focused on the antiparasitic effects:

- Methodology : Various derivatives were synthesized and tested against Leishmania species.

- Results : Modifications led to enhanced potency; one derivative achieved an EC50 of 0.010 μM.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption characteristics due to its structural features. However, metabolic stability remains a concern as several studies indicate rapid degradation in liver microsomes .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester group’s reactivity. Key steps include:

- Precursor preparation : A halogenated pyridine (e.g., 5-bromo-2-methoxy-3-nitropyridine) reacts with bis(pinacolato)diboron under palladium catalysis .

- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reaction efficiency .

- Temperature control : Reactions typically occur at 80–100°C under inert gas (N₂/Ar) to prevent boronic ester hydrolysis.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C2, nitro at C3). ¹¹B NMR verifies boronic ester integrity .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 323.15) .

- X-ray crystallography : SHELXL or OLEX2 refines crystal structures, resolving ambiguities in nitro-group orientation .

- HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water mobile phase) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane).

- Storage : Store at 2–8°C in airtight, moisture-free containers to prevent boronic ester hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the nitro group influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic aromatic substitution and modulating the boronic ester’s reactivity in Suzuki-Miyaura couplings.

- Experimental design : Compare coupling efficiency with analogs lacking the nitro group (e.g., 2-methoxy-5-boronic ester pyridines).

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to assess activation barriers .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in X-ray data (e.g., disorder in the dioxaborolane ring) are addressed by:

- Refinement tools : SHELXL’s TWIN/BASF commands model twinning or anisotropic displacement .

- Data validation : Check R-factor convergence (<5%) and residual electron density maps in OLEX2 .

- Alternative techniques : Pair with powder XRD or solid-state NMR to validate crystal packing .

Q. What strategies optimize this compound’s use in synthesizing pharmaceuticals?

- Methodological Answer :

- Protecting groups : The boronic ester enables late-stage functionalization (e.g., coupling with aryl halides in drug scaffolds) .

- Stability testing : Assess hydrolytic stability in physiological buffers (pH 7.4, 37°C) to guide in vivo applications .

- Case study : Use in kinase inhibitor synthesis, where the nitro group is reduced to an amine for target binding .

Q. How can computational methods predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- Molecular docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) using AutoDock Vina .

- Reaction profiling : Calculate activation energies for transmetallation steps using Gaussian09 .

- Machine learning : Train models on existing Suzuki-Miyaura reaction datasets to predict yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.